molecular formula C16H13BrN4O3 B12498998 1-(3-bromo-4-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3-bromo-4-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12498998
M. Wt: 389.20 g/mol
InChI Key: AFQMHGPIJXKKSC-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a brominated methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[(3-Bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The brominated methoxyphenyl group and pyridine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid
  • 1-(3-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid

Compared to these compounds, 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the brominated methoxyphenyl group, which can enhance its biological activity and binding affinity .

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid

InChI

InChI=1S/C16H13BrN4O3/c1-24-13-3-2-10(8-12(13)17)9-21-15(11-4-6-18-7-5-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23)

InChI Key

AFQMHGPIJXKKSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br

Origin of Product

United States

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